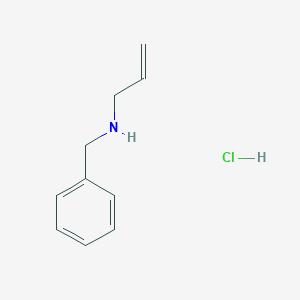

N-Benzyl-2-propen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzyl-2-propen-1-amine hydrochloride: is an organic compound with the empirical formula C10H14ClN and a molecular weight of 183.68 g/mol . It is a white solid that is soluble in alcohols and organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-propen-1-amine hydrochloride typically involves the reaction of benzylamine with propenyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form saturated amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Benzaldehyde or benzyl ketone.

Reduction: N-Benzylpropylamine.

Substitution: Various substituted benzylamines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Benzyl-2-propen-1-amine hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various aromatic compounds, oximes, and hydrazine derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of amines on biological systems. It can also be used in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Wirkmechanismus

The mechanism of action of N-Benzyl-2-propen-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Vergleich Mit ähnlichen Verbindungen

- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride

- N-Benzyl-2-methylpropan-1-amine hydrochloride

- 2-(1-Naphthyl)propan-2-amine hydrochloride

- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride

Comparison: N-Benzyl-2-propen-1-amine hydrochloride is unique due to its propenyl group, which imparts specific reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of aromatic compounds and derivatives .

Biologische Aktivität

N-Benzyl-2-propen-1-amine hydrochloride, a compound with significant biological relevance, has been studied for its various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural formula:

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

- CAS Number : 1269244-00-5

The compound features a benzyl group attached to a propenylamine structure, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes. It acts as a ligand, modulating the activity of these targets:

- Receptor Interaction : It has been shown to bind to various receptors involved in neurotransmission, potentially influencing mood and behavior.

- Enzymatic Modulation : The compound may inhibit enzymes that play roles in inflammatory pathways, contributing to its anti-inflammatory effects.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits notable biological activity:

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Its interaction with neurotransmitter systems indicates possible applications in neuroprotection and mental health disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anti-inflammatory Action

A study investigating the anti-inflammatory properties found that this compound significantly reduced levels of TNF-α and IL-1β in animal models of arthritis. This suggests its potential utility in managing chronic inflammatory conditions.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with this compound led to improved cognitive function and reduced neuronal apoptosis.

Future Directions

While current research highlights promising biological activities, further studies are necessary to fully elucidate the mechanisms underlying these effects. Future research should focus on:

- Clinical Trials : Testing the efficacy and safety of this compound in humans.

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.

Eigenschaften

IUPAC Name |

N-benzylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDLNGVMJGSNIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496759 |

Source

|

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-82-7 |

Source

|

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.